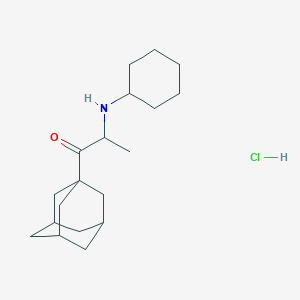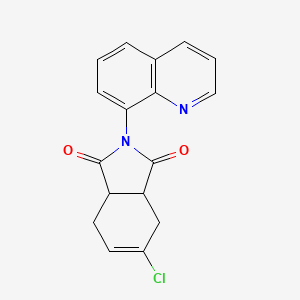![molecular formula C18H13BrN4 B4967691 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BPP7A, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the activity of certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2), which are involved in cell growth and proliferation. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as an anticancer agent. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which would improve its availability for scientific research. Additionally, further studies could investigate the mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its potential as a therapeutic agent for various diseases. Finally, research could explore the use of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in combination with other drugs or therapies to enhance its anticancer properties.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, which includes the reaction of 4-bromoaniline with ethyl acetoacetate to form 2-(4-bromophenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylate. This intermediate is then converted into 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine through a series of reactions, including hydrolysis and reduction.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in scientific research, particularly in the field of cancer therapy. Studies have shown that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has anticancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGVRVHYLXFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
